molecular formula C20H19FN2O4S2 B3405574 1-(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-tosylpropan-1-one CAS No. 1396760-46-5

1-(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-tosylpropan-1-one

Cat. No. B3405574
CAS RN: 1396760-46-5
M. Wt: 434.5
InChI Key: YPCYFNKFYUMSTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound appears to contain a fluorobenzo[d]thiazol-2-yl group, an azetidin-1-yl group, and a tosylpropan-1-one group . Fluorobenzo[d]thiazol is a type of benzothiazole, which is a heterocyclic compound with a wide range of properties and applications . Azetidine is a type of heterocyclic organic compound, and tosylpropan-1-one is a type of ketone.

Advantages and Limitations for Lab Experiments

1-(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-tosylpropan-1-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. It is also stable and can be stored for long periods of time. However, it also has some limitations, such as its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 1-(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-tosylpropan-1-one. One direction is to further investigate its potential applications in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, further studies are needed to determine its safety and efficacy in humans.

Scientific Research Applications

1-(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-tosylpropan-1-one has been studied extensively for its potential applications in various fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been shown to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-[3-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-3-(4-methylphenyl)sulfonylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O4S2/c1-13-5-7-15(8-6-13)29(25,26)10-9-18(24)23-11-14(12-23)27-20-22-19-16(21)3-2-4-17(19)28-20/h2-8,14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCYFNKFYUMSTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-tosylpropan-1-one
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1-(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-tosylpropan-1-one
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1-(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-tosylpropan-1-one
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1-(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-tosylpropan-1-one
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1-(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-tosylpropan-1-one
Reactant of Route 6
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1-(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-tosylpropan-1-one

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